molecular formula C7H4N2O6 B1360208 2,6-Dinitrobenzoic acid CAS No. 603-12-3

2,6-Dinitrobenzoic acid

Cat. No. B1360208
CAS RN: 603-12-3
M. Wt: 212.12 g/mol
InChI Key: HKKWSIQQYJTJLW-UHFFFAOYSA-N
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Scientific Research Applications

Host-Guest Chemistry and Molecular Complexes

Research demonstrates that 2,6-Dinitrobenzoic acid (2,6-DNB) forms host-guest inclusion complexes with β-cyclodextrin (β-CD) in solution phase. This interaction has been studied using various spectroscopic and electrochemical methods. Such complexes are important for understanding molecular interactions and can have applications in drug delivery and molecular recognition (Srinivasan & Stalin, 2014).

UV Absorption and Protection

2,6-DNB shows potential as a UV absorber. Its inclusion complexes with β-CD exhibit increased UV absorption intensities. These complexes have been explored for enhancing the UV protection properties of ballpoint pen ink, indicating potential applications in protecting materials from UV degradation (Srinivasan, Radhakrishnan, & Stalin, 2014).

Environmental and Groundwater Studies

2,6-DNB and its derivatives have been detected in groundwater near munitions facilities. Understanding its environmental behavior, especially its genotoxicity, is crucial for assessing potential health risks. Studies have investigated the genotoxicity of derivatives like 2-amino-4,6-dinitrobenzoic acid in various cell types, providing insights into the environmental impact of such compounds (Grummt et al., 2006).

Synthesis and Characterization of Novel Compounds

Research has been conducted on the synthesis and characterization of new compounds derived from 2,6-DNB. These studies contribute to our understanding of the chemical properties and potential applications of these novel compounds in various industrial and environmental contexts (Zhang et al., 2005).

Safety and Hazards

The safety data sheet for 2,6-Dinitrobenzoic acid suggests that it may be harmful if swallowed and can cause skin and eye irritation. In case of inhalation, it is advised to move the victim to fresh air and give artificial respiration if necessary .

properties

IUPAC Name

2,6-dinitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O6/c10-7(11)6-4(8(12)13)2-1-3-5(6)9(14)15/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKWSIQQYJTJLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30209049
Record name Benzoic acid, 2,6-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

603-12-3
Record name Benzoic acid, 2,6-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,6-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium nitrosodisulfonate (13.4 g, 50 mmol) in 500 mL of 4% aqueous sodium carbonate solution is added to a 1 L Erlenmeyer flask equipped with a large magnetic stir bar. Then, with stirring, a solution of 2,6-dinitrophenylacetonitrile (2.07 g, 10 mmol) in 50 mL of acetonitrile is gradually added over the course of 20 min at ambient temperature. Stirring continued for 3.5 h. Three separate sequential portions of additional potassium nitrosodisulfonate (2.6 g, 9.7 mmol) are added at time points 0.5 h, 1 h and 2 h, and stirred for 3.5 h in total. Diethyl ether (100 mL) is then added to the reaction and is stirred at ambient temperature for 1 h. The layers are separated and the ether layer is discarded. The aqueous layer is cautiously acidified with cone. HCl to pH 2, and 150 mL of diethyl ether is added to the mixture with stirring at ambient temperature for 0.5 h. The layers are separated and the aqueous layer is further extracted with 100 mL and 50 mL portions of diethyl ether. The combined ether layers are dried over magnesium sulfate, filtered and evaporated to afford 1.91 g (90% yield) of the 2,6-dinitrobenzoic acid.
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main metabolic pathways of 2,6-dinitrotoluene (2,6-DNT) in male Wistar rats, and how does 2,6-dinitrobenzoic acid fit into this scheme?

A1: 2,6-DNT undergoes a complex metabolic pathway in male Wistar rats. A key process involves the formation of 2,6-dinitrobenzyl alcohol, which can be further metabolized into 2,6-dinitrobenzaldehyde. [] This aldehyde can then be oxidized to form This compound. Interestingly, the reverse reaction, reduction of 2,6-dinitrobenzaldehyde back to 2,6-dinitrobenzyl alcohol, also occurs in the liver. [] A significant portion of 2,6-dinitrobenzyl alcohol is conjugated, primarily as glucuronide, and excreted in bile. [, ] This conjugated form can be hydrolyzed back to 2,6-dinitrobenzyl alcohol by intestinal microflora, contributing to an enterohepatic circulation. [] Notably, there are sex-dependent differences in 2,6-DNT metabolism, with male rats exhibiting higher biliary excretion of 2,6-dinitrobenzyl alcohol glucuronide and increased covalent binding of 2,6-DNT metabolites to liver macromolecules compared to females. []

Q2: How does the metabolism of 2,6-DNT differ from that of its isomer, 2,4-dinitrotoluene (2,4-DNT)?

A2: While both 2,4-DNT and 2,6-DNT are metabolized to their respective benzyl alcohols and then to benzoic acid derivatives, some key differences exist. One notable distinction is the biliary excretion of a diol glucuronide of 2,6-dinitrobenzaldehyde in 2,6-DNT metabolism, which is not observed with 2,4-DNT. Additionally, while 2,4-DNT metabolism leads to the urinary excretion of 2,4-dinitrobenzoic acid, this is not observed with 2,6-DNT. []

Q3: this compound has been identified as a urinary metabolite in workers exposed to nitrotoluenes. What other metabolites are indicative of 2,6-DNT exposure?

A3: In addition to this compound, a key marker of 2,6-DNT exposure is 2,6-dinitrobenzyl alcohol. This metabolite is often found in its glucuronide form in urine. [, ]

Q4: Beyond its role as a metabolite, has this compound been investigated in other research contexts?

A4: Yes, this compound has been utilized in various research areas. For instance, it has been employed as a starting material in the synthesis of novel hydrazyl free radicals. These radicals, generated from compounds derived from this compound, have been studied for their interactions with crown ethers and cyclodextrins. [] Furthermore, this compound has been co-crystallized with various organic molecules to investigate the resulting supramolecular structures and hydrogen bonding patterns. These studies provide insights into the intermolecular interactions of this compound and its potential applications in crystal engineering. [, ]

Q5: What analytical techniques are typically used to identify and quantify this compound and related metabolites?

A5: High-performance liquid chromatography (HPLC) is a primary method for separating and quantifying this compound and its metabolites in biological samples like urine. [, ] Authentic standards of the target compounds and their potential conjugates (e.g., glucuronides, sulfates) are used for identification and quantification. []

Q6: Has the genotoxicity of this compound been investigated?

A6: While this compound itself was not specifically tested in the referenced study, its structural isomer, 2,4-dinitrobenzoic acid, exhibited genotoxicity in Salmonella/microsome assays (strains TA98 and TA100) and a micronucleus (MN) assay with human hepatoma (HepG2) cells. [] Although 2,4-dinitrobenzoic acid was only marginally positive in a chromosomal aberration (CA) test using Chinese hamster fibroblasts (V79), its positive results in other assays indicate a potential for genotoxicity. This finding raises concerns about the potential risks associated with exposure to nitroaromatic compounds, including this compound, emphasizing the need for further research in this area. []

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